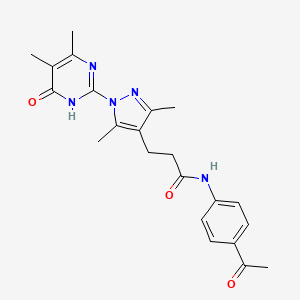

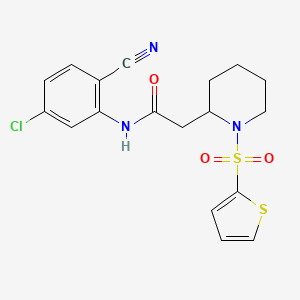

![molecular formula C19H24N4O2 B2357805 2-Methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide CAS No. 1796965-97-3](/img/structure/B2357805.png)

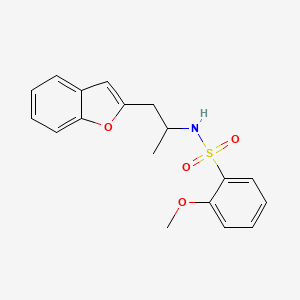

2-Methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its potential as a neurotoxin. MPTP has been shown to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and other primates.

Scientific Research Applications

Synthesis and Biological Activity

Research has been focused on synthesizing novel compounds and evaluating their biological activities, particularly as potential therapeutic agents. For instance, a study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1 and -2 (COX-1/COX-2) and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Profiles

Another area of research has been the development and characterization of benzamide derivatives for specific receptor targets. For example, a series of benzamide derivatives were synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, with some compounds showing favorable pharmacological profiles for gastrointestinal motility. These studies highlight the potential of such compounds in treating gastrointestinal disorders, demonstrating the importance of structural modifications to enhance biological activity and oral bioavailability (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Metabolic Pathways and Pharmacokinetics

Further investigations have delved into the metabolism of related antineoplastic tyrosine kinase inhibitors in clinical settings, aiming to understand the main metabolic pathways in humans. Such studies are crucial for identifying the metabolites of these compounds, which can inform dosing, safety, and efficacy in therapeutic applications. The identification of primary metabolites and the understanding of metabolic pathways provide valuable insights into the pharmacokinetics and pharmacodynamics of these compounds, which is essential for drug development and optimization (Gong, Chen, Deng, & Zhong, 2010).

Neuroleptic Activity

Research has also explored the neuroleptic activity of benzamides, designing and synthesizing compounds as potential neuroleptics. These studies involve evaluating the compounds' inhibitory effects on specific behaviors in animal models, contributing to the development of new therapeutic options for psychosis and other neurological disorders. The structure-activity relationship analysis helps in understanding the pharmacological properties and optimizing the compounds for better efficacy and reduced side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

properties

IUPAC Name |

2-methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-12-15(22-19(21-14)23-10-6-3-7-11-23)13-20-18(24)16-8-4-5-9-17(16)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKVJMBIIQZQPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

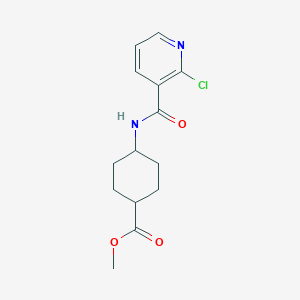

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)

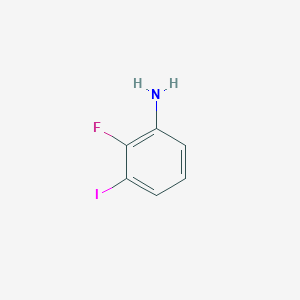

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)

![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)

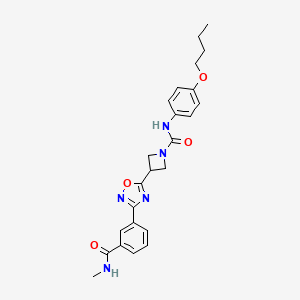

![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)